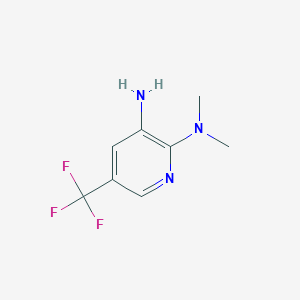

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine

Overview

Description

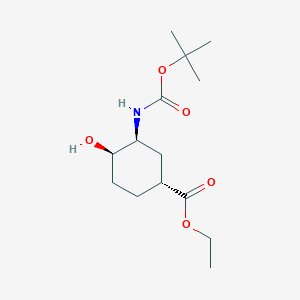

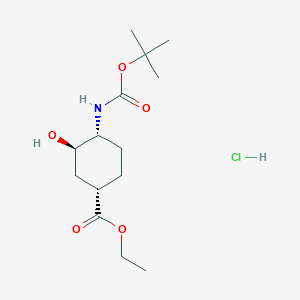

The compound “5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine” is a pyridine derivative with a trifluoromethyl group attached to the 5-position and dimethylamino groups attached to the 2 and 3 positions. Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized through various methods including direct trifluoromethylation of pyridines, decarboxylative trifluoromethylation of pyridinecarboxylic acids, and trifluoromethylation of pyridine N-oxides .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating dimethylamino groups. These groups could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions. They can enhance the physical and chemical properties of the compound, as well as its bioactivities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Scientific Research Applications

Synthesis and Structural Characterization : Chernov'yants et al. (2011) studied the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, leading to the formation of a complex with potential applications in materials chemistry (Chernov'yants et al., 2011).

Development of Fluorinated Polyimides : Chen et al. (2020) synthesized fluorinated polyimides derived from a similar compound, indicating improved optical transparency, solubility, and thermal properties. This has implications for the development of advanced materials with specific optical and thermal characteristics (Chen et al., 2020).

Properties of Fluorinated Polyimides : Madhra et al. (2002) investigated novel diamine monomers leading to fluorinated polyimides. They found that these materials have low water absorption rates, low dielectric constants, high thermal stability, and the ability to form tough transparent films (Madhra et al., 2002).

Application in Electroactive Aromatic Polyamides : Hsiao and Wu (2017) synthesized new fluorine-containing, triphenylamine-based monomers and polymerized them to create aromatic polyamides. These materials exhibited good solubility, thermal stability, and electroactive properties, useful in electronic applications (Hsiao & Wu, 2017).

Low Dielectric Constants in Polyimides : Liaw and Tseng (2003) prepared polyimides using a similar compound, demonstrating low dielectric constants, light color, and excellent solubility. These properties are significant for applications in electronics where low and stable dielectric constants are required (Liaw & Tseng, 2003).

Mechanism of Action

Mode of Action

Other trifluoromethyl nitrogen heterocycles have been synthesized and studied for their potential biological activity . These compounds are of high importance as building blocks for more complex structures and as active parts of medicinal chemistry-oriented compounds .

Biochemical Pathways

It’s known that environmental factors and tree species mixtures have significant influences on soil organic carbon (soc) storage in plantations . The diverse functional groups of SOC reveal different chemical stability .

Pharmacokinetics

The pharmacokinetics of other fluorinated compounds have been investigated . For example, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), a novel COX inhibitor, was reported to have remarkable anti-inflammatory and antiplatelet aggregation activities .

Result of Action

DC and has shown remarkable antidepressant effect .

Action Environment

It’s known that environmental factors can significantly influence the functional groups of soil organic carbon across subtropical plantations .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-N,2-N-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTSJITYHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid](/img/structure/B1404975.png)

![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)

![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)

![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)